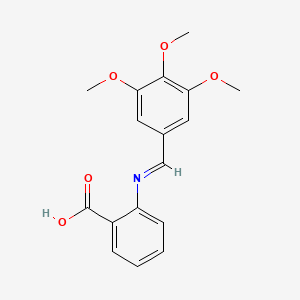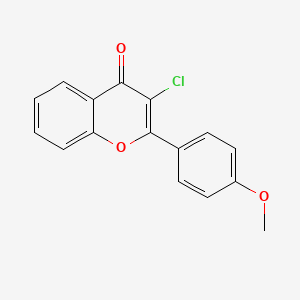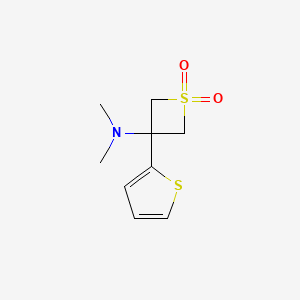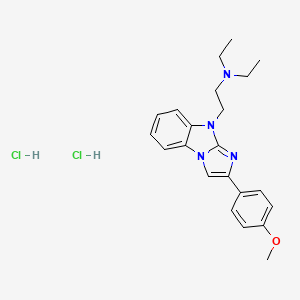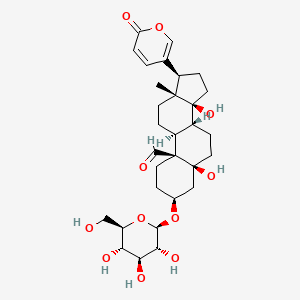
Hellebrigenin glucoside
Vue d'ensemble
Description
Hellebrigenin glucoside is a natural product derived from a plant source . It is one of the bufadienolides belonging to cardioactive steroids .
Synthesis Analysis
This compound has been found to display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K±ATPase .Molecular Structure Analysis
The empirical formula of this compound is C30H42O11 . It has a molecular weight of 578.65 .Chemical Reactions Analysis
This compound has been found to induce DNA damage and cell cycle G2/M arrest . It triggers mitochondria-mediated apoptosis .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a solubility of 1 mg/mL in DMSO . It should be stored at 4°C, sealed, and away from moisture and light .Applications De Recherche Scientifique
Isolation and Characterization
- Hellebrigenin glucoside, a bufadienolide glycoside, has been isolated from various plants like Helleborus thibetanus. It's identified through spectroscopic methods, contributing to our understanding of plant chemistry and taxonomy (Yang et al., 2010).
Anti-Cancer Research
- Studies have revealed the potential of hellebrigenin in inducing cell cycle arrest and apoptosis in cancer cells. For instance, in hepatocellular carcinoma cells, it triggered DNA damage and mitochondrial apoptosis, suggesting its use as a chemotherapeutic agent (Deng et al., 2014).
- Hellebrigenin has shown effects against pancreatic cancer by inducing apoptosis and autophagy in carcinoma cells. This signifies its potential role in developing new cancer treatments (Wei et al., 2020).
Phytochemistry
- Phytochemical studies on species like Helleborus caucasicus and Helleborus abchasicus have isolated compounds like Hellebrigenin-D-glucose. Such research aids in understanding the chemical diversity and potential medicinal uses of these plants (Beridze et al., 2020).
Cardiac and Neurological Research
- Hellebrigenin derivatives have been studied for their interaction with cardiac glycosides, impacting the treatment of heart conditions and potentially offering insights into drug development (Ruoho et al., 1968).
Recent Scientific Research Applications of this compound
Breast Cancer Research
- A 2021 study highlighted the cytotoxic effects of hellebrigenin against human breast cancer cell lines, including estrogen receptor-positive and triple-negative types. The study detailed its impact on apoptosis, cell cycle arrest, and autophagy, indicating its potential in developing therapeutic strategies for breast cancer treatment (Zhang et al., 2021).
Pharmacological Study on Depression
- Research in 2022 explored the effect of total glycosides of Xiebai, which includes compounds like this compound, on a rat model of depression. The study found that these glycosides significantly improved behavioral responses and neurotransmitter levels, suggesting a therapeutic effect on depression (Zhao, Jiang, & Miao, 2022).
Mécanisme D'action
The mechanism of action of Hellebrigenin glucoside involves inhibiting the Na + K + ATPase enzyme, also known as the sodium-potassium pump . This causes sodium to build up inside the heart cells, decreasing the ability of the sodium-calcium exchanger to push calcium out of the cells, consequently causing calcium to build up in the sarcoplasmic reticulum .
Safety and Hazards
The safety data sheet for Hellebrigenin glucoside would provide comprehensive information about its safety and hazards .
Relevant Papers The relevant papers for this compound include a study on its in vitro growth inhibitory effects in cancer cells , and a product page providing detailed information about its properties .
Propriétés
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O11/c1-27-8-5-19-20(30(27,38)11-7-18(27)16-2-3-22(33)39-14-16)6-10-29(37)12-17(4-9-28(19,29)15-32)40-26-25(36)24(35)23(34)21(13-31)41-26/h2-3,14-15,17-21,23-26,31,34-38H,4-13H2,1H3/t17-,18+,19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUYMUBJXHVZEL-DBOUUHTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905872 | |
| Record name | 3-(Hexopyranosyloxy)-5,14-dihydroxy-19-oxobufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72947-90-1, 100991-82-0 | |
| Record name | Hellebrigenin-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072947901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hexopyranosyloxy)-5,14-dihydroxy-19-oxobufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B1660108.png)
![Methyl 3-chloro-6-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]benzothiophene-2-carboxylate](/img/structure/B1660109.png)

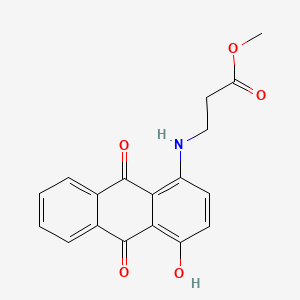
![2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1660112.png)


![3-[1-(Hydroxyamino)ethylidene]-1-methylquinoline-2,4(1H,3H)-dione](/img/structure/B1660119.png)

